16(R)-Hete 16(R)-Hete 16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE.
Brand Name: Vulcanchem
CAS No.: 183509-22-0
VCID: VC20879358
InChI: InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
SMILES: CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

16(R)-Hete

CAS No.: 183509-22-0

Cat. No.: VC20879358

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

16(R)-Hete - 183509-22-0

Specification

Description 16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE.
CAS No. 183509-22-0
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
Standard InChI Key JEKNPVYFNMZRJG-STHMYGMFSA-N
Isomeric SMILES CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
SMILES CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Canonical SMILES CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

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